molecular formula C23H21N5O2 B2480746 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380188-79-2

2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2480746
CAS No.: 2380188-79-2
M. Wt: 399.454
InChI Key: GFIDKOLWFZUJSA-UHFFFAOYSA-N
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Description

2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of indole, azetidine, pyridine, and dihydropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols . The pyridine and dihydropyridazinone moieties can be incorporated through various condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic moieties, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-26-13-17(19-4-2-3-5-21(19)26)12-23(30)27-14-18(15-27)28-22(29)7-6-20(25-28)16-8-10-24-11-9-16/h2-11,13,18H,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIDKOLWFZUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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